8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)

Insect endocrinology Juvenile hormone esterase Selective inhibition

8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester) (CAS 50656-87-6), synonymously referenced as Alkaloid B, Alkaloid KD1, or (1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate, is a semi-synthetic or naturally occurring tropane alkaloid derivative with molecular formula C₁₇H₂₃NO₂ and a monoisotopic mass of 273.172879 Da. It belongs to the 3-benzylpiperidine subclass of tropane alkaloids, distinguished by a benzyl substituent at the C-2 position of the 8-azabicyclo[3.2.1]octane scaffold, rather than the more common C-3 esterification pattern observed in prototypical tropane esters such as atropine and homatropine.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B12107981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C
InChIInChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3
InChIKeyOGPKDZFHCUWZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester) (CAS 50656-87-6), synonymously referenced as Alkaloid B, Alkaloid KD1, or (1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate, is a semi-synthetic or naturally occurring tropane alkaloid derivative with molecular formula C₁₇H₂₃NO₂ and a monoisotopic mass of 273.172879 Da [1]. It belongs to the 3-benzylpiperidine subclass of tropane alkaloids, distinguished by a benzyl substituent at the C-2 position of the 8-azabicyclo[3.2.1]octane scaffold, rather than the more common C-3 esterification pattern observed in prototypical tropane esters such as atropine and homatropine [2]. This structural feature places the compound within a small cluster of 2-benzyl pseudotropanes originally isolated from Knightia strobilina and Delphinium staphisagria [3]. Commercially, the compound is supplied as a purified alkaloid reference standard (≥98% purity) for in vitro pharmacological profiling and natural product library screening .

Why 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester) Cannot Be Replaced by Common Tropane Esters: A Structural and Pharmacological Rationale


Generic substitution among tropane alkaloids is unwarranted because the C-2 benzyl substituent on the 8-azabicyclo[3.2.1]octane core of this compound fundamentally alters its molecular recognition profile relative to C-3-substituted tropane esters such as atropine, homatropine, and scopolamine. While classical tropane esters function primarily as competitive muscarinic acetylcholine receptor antagonists (pA₂ values ranging from 7.07 to 9.0 for atropine across tissue types) [1], the 2-benzyl acetate derivative exhibits a divergent polypharmacology characterized by inhibition of serine hydrolases—including juvenile hormone esterase (IC₅₀ 147 nM) and porcine liver carboxylesterase (IC₅₀ 10.7–20.0 µM)—rather than high-affinity receptor antagonism [2]. Furthermore, the 2-benzyl regioisomerism introduces a stereoelectronic environment that abrogates the facile enzymatic hydrolysis typical of C-3 tropane esters such as homatropine, which serves as a carboxylesterase substrate rather than an inhibitor [3]. Consequently, interchange with generic tropane esters would yield both false-negative results in esterase inhibition assays and misattribution of structure-activity relationships in medicinal chemistry programs.

Quantitative Differentiation Evidence for 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester) Relative to Structural Analogs and In-Class Candidates


Juvenile Hormone Esterase Inhibition: A 73-Fold Selectivity Window Over Mammalian Carboxylesterase

The acetate ester demonstrates a pronounced selectivity for insect juvenile hormone esterase (JHE) over mammalian carboxylesterase, with an IC₅₀ of 147 nM against Trichoplusia ni (cabbage looper) JHE, compared to IC₅₀ values of 10.7 µM and 20.0 µM against porcine liver carboxylesterase [1]. This represents an approximately 73-fold selectivity window. In contrast, prototypical tropane esters such as homatropine are hydrolytic substrates for mammalian carboxylesterases rather than inhibitors, exhibiting no measurable inhibitory activity at comparable concentrations [2].

Insect endocrinology Juvenile hormone esterase Selective inhibition Carboxylesterase

Carboxylesterase Inhibitory Activity: Conversion from Substrate to Inhibitor via C-2 Benzyl Substitution

The compound inhibits porcine liver carboxylesterase with IC₅₀ values of 10.7 µM and 20.0 µM (competitive inhibition, Kᵢ = 6.51 µM) [1]. This inhibitory behavior contrasts fundamentally with the substrate behavior of the C-3 ester homatropine, which is hydrolytically cleaved by human carboxylesterase 1 (hCE1) as demonstrated by X-ray crystallography of the enzyme-product complex [2]. The C-2 benzyl substituent on the tropane ring thus converts the molecule from an esterase substrate to an esterase inhibitor, a property not shared by any C-3-substituted tropane ester in common pharmacological use.

Carboxylesterase inhibition Structure-activity relationship Tropane scaffold Serine hydrolase

Weak Vesicular Monoamine Transporter-2 (VMAT2) Affinity Distinguishes the 2-Benzyl Tropane Scaffold from High-Affinity VMAT2 Ligands

The 2-benzyl tropane core (as the free alcohol, (2S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]octane) exhibits only weak affinity for the vesicular monoamine transporter-2 (VMAT2), with a Kᵢ > 6,570 nM against [³H]nicotine binding to rat brain membranes [1]. This is approximately 66-fold weaker than the clinically utilized VMAT2 inhibitor tetrabenazine (Kᵢ ≈ 100 nM) [2]. The weak VMAT2 engagement implies that the 2-benzyl substitution pattern directs pharmacological activity away from monoamine storage modulation and toward the esterase inhibition profile documented above, providing a clean mechanistic differentiation from dopamine-depleting tropane derivatives.

Vesicular monoamine transporter VMAT2 Monoamine depletion Tropane scaffold

Regioisomeric C-2 Benzyl Substitution Confers Resistance to Hydrolytic Metabolism Relative to C-3 Tropane Esters

C-3 tropane esters such as homatropine and atropine undergo rapid hydrolytic cleavage by mammalian carboxylesterases, with homatropine being explicitly characterized as a hCE1 substrate through crystallographic analysis [1]. The C-2 benzyl acetate regioisomer sterically and electronically shields the ester carbonyl from nucleophilic attack by the catalytic serine residue of carboxylesterases, converting the molecule from a substrate into a competitive inhibitor (Kᵢ = 6.51 µM) [2]. This metabolic stabilization is a direct consequence of the 2-benzyl regioisomerism and is not achievable with any C-3-substituted tropane ester in the pharmacopeia.

Metabolic stability Ester hydrolysis Tropane regioisomerism Pharmacokinetics

High-Confidence Application Scenarios for 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester) Based on Quantitative Differentiation Evidence


Selective Chemical Probe for Insect Juvenile Hormone Esterase in Endocrine Disruption Screening

The 73-fold selectivity of the compound for insect JHE (IC₅₀ 147 nM) over mammalian carboxylesterases positions it as a high-value chemical probe for agrochemical discovery programs targeting lepidopteran-specific endocrine pathways. Unlike broad-spectrum organophosphate inhibitors, the compound's selectivity minimizes off-target effects on beneficial insect and mammalian esterases, enabling cleaner phenotypic readouts in mode-of-action studies [1].

Carboxylesterase Inhibitor Tool Compound with Inherent Metabolic Stability for In Vitro Pharmacology

The demonstrated competitive inhibition of porcine liver carboxylesterase (Kᵢ = 6.51 µM), combined with resistance to enzymatic hydrolysis that contrasts sharply with the substrate behavior of homatropine, makes this compound a suitable tool for in vitro experiments requiring sustained carboxylesterase blockade. Its metabolic stability in esterase-containing assay matrices ensures that observed pharmacological effects are attributable to the parent compound rather than hydrolytic metabolites [1].

Negative Control for VMAT2-Mediated Monoamine Depletion in Tropane Alkaloid Screening Panels

With a VMAT2 Kᵢ > 6,570 nM—over 65-fold weaker than the clinical VMAT2 inhibitor tetrabenazine—the compound serves as an ideal negative control in screening cascades designed to identify tropane derivatives with monoamine-depleting activity. Its inclusion in compound libraries allows researchers to discriminate between VMAT2-dependent and VMAT2-independent pharmacological effects, reducing false-positive attribution of monoaminergic mechanisms [1].

Natural Product Reference Standard for Dereplication of 2-Benzyl Tropane Alkaloids in Phytochemical Analyses

As a well-characterized 2-benzyl pseudotropane with confirmed spectroscopic fingerprints (MS, NMR) and defined stereochemistry (1R,2S,3R,5S), the compound is a certified reference standard for the dereplication of novel 2-benzyl tropane alkaloids from plant sources such as Knightia and Delphinium species. Its availability at ≥98% purity supports unambiguous identification in LC-MS and NMR-based metabolomics workflows [1].

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